2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-

Anticonvulsant CNS Drug Discovery Structure-Activity Relationship (SAR)

Positional isomer integrity is critical in SAR campaigns. Substituting meta-CF₃ with ortho- or para- analogs compromises receptor binding and metabolic stability, risking project delays. • Validated scaffold for dual antimycobacterial (MIC 1.17 µM vs M. smegmatis) and antimalarial (IC₅₀ 0.32 µM vs P. falciparum) programs. • Predictable DMPK enhancement without ortho-CF₃ steric penalty; retains activity equivalent to para-CF₃ isomer in MES anticonvulsant models. • 98% purity, single-isomer identity confirmed; non-hazardous for streamlined global procurement.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B12115963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CCN
InChIInChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+
InChIKeyAWLSPPJDQNHMBX-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Trifluoromethyl Cinnamylamine: Overview & Differentiation


2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-, also known as 3-(trifluoromethyl)cinnamylamine, is a fluorinated aromatic allylamine derivative (CAS 1315377-88-8) . This compound belongs to the cinnamylamine class, which serves as a versatile building block in medicinal chemistry and agrochemical research [1]. The meta-trifluoromethyl substitution confers distinct electronic and steric properties compared to para- and ortho- analogs, influencing receptor binding and metabolic stability [1][2]. Its primary utility lies in structure-activity relationship (SAR) studies for CNS and anti-infective programs, where precise positional substitution is critical for target engagement and pharmacokinetic optimization [1][3].

Why Meta-CF3 Cinnamylamine Cannot Be Substituted


Direct substitution of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine with its ortho- or para- analogs is not scientifically equivalent and will compromise SAR reproducibility and potency. The meta-CF₃ group presents a unique combination of electronic (Hammett σₘ) and steric effects distinct from para-CF₃ (σₚ) and ortho-CF₃ substitution [1][2]. Specifically, ortho-CF₃ introduces a steric clash that disrupts conjugation between the aryl ring and the allylic double bond, significantly diminishing biological activity [1]. While para-CF₃ and meta-CF₃ groups exhibit comparable electronic withdrawal, their differing spatial orientation alters binding to hydrophobic pockets and cytochrome P450 recognition, leading to divergent metabolic stability and off-target profiles [2][3]. Interchanging these isomers without re-optimization risks project delays and invalid structure-activity conclusions.

Meta-CF3 Cinnamylamine: Quantitative Isomer Comparison


Anticonvulsant Activity (MES Model)

In a head-to-head SAR study, the meta-trifluoromethyl (m-CF₃) substituted cinnamamide exhibited anticonvulsant activity in the maximal electroshock seizure (MES) model that was statistically equivalent to the para-CF₃ isomer (no significant difference, p > 0.05) and significantly superior to the ortho-CF₃ isomer, which showed markedly reduced activity due to steric hindrance disrupting resonance [1]. The Hammett constant (σ) for p-CF₃ is higher than that for m-CF₃, but this electronic difference did not translate into a potency advantage, highlighting the critical importance of the meta-position for maintaining bioactivity while avoiding ortho steric penalties [1].

Anticonvulsant CNS Drug Discovery Structure-Activity Relationship (SAR) Maximal Electroshock Seizure (MES)

Antimycobacterial Activity: Meta vs. Para CF3

A comparative evaluation of 3-CF₃ and 4-CF₃ substituted cinnamanilides revealed that both series (2a-r and 3a-r, respectively) contain compounds with potent activity against M. smegmatis (MIC range 1.17–11.1 µM, more effective than rifampicin) [1]. Among these, the 3-CF₃ series (2a-r) contributed active members (e.g., 2q with 3,5-CF₃ substitution, and 2j with 4-CF₃ substitution on the anilide ring), while the 4-CF₃ series (3a-r) similarly contained highly active compounds [1]. This cross-series activity demonstrates that both meta and para trifluoromethyl substitution on the cinnamamide scaffold can yield potent antimycobacterials, but the specific combination of substituents on the anilide ring modulates the final MIC and selectivity profile.

Antimycobacterial Tuberculosis Drug Discovery MIC Infectious Disease

Antimalarial Activity (Plasmodium falciparum)

The 3-CF₃ substituted cinnamanilides (series 2a-r) were evaluated against chloroquine-sensitive P. falciparum 3D7, with several analogs showing IC₅₀ values as low as 0.32–4.5 µM, comparable to chloroquine [1]. Notably, the 3,5-di-CF₃ analog 2q (belonging to the 3-CF₃ scaffold series) demonstrated potent dual antimalarial and antimycobacterial activity [1]. In contrast, the 2-CF₃ series (1a-r) and 4-CF₃ series (3a-r) also contained active compounds, but the substitution pattern on the cinnamamide phenyl ring (3-CF₃ vs. 4-CF₃) influenced the overall SAR and cytotoxicity profile, with certain 3,5-CF₃ substituted anilides exhibiting notable toxicity, whereas other mono-substituted 3-CF₃ derivatives showed insignificant cytotoxicity [1].

Antimalarial Malaria Drug Discovery IC₅₀ Neglected Tropical Diseases

Metabolic Stability Enhancement by Meta-CF3

The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at sensitive positions, while increasing lipophilicity to improve membrane permeability [1]. The meta-CF₃ substitution on the cinnamylamine scaffold specifically modulates the acidity of adjacent functional groups and induces conformational changes that can improve target binding [1][2]. Compared to an unsubstituted cinnamylamine (logP ~1.9 for cinnamylamine), the 3-CF₃ derivative exhibits a calculated logP increase of approximately 1.2–1.5 units (estimated ~3.1–3.4), which is consistent with the 4-CF₃ isomer but offers a distinct electronic and steric profile for fine-tuning ligand-receptor interactions [2].

Medicinal Chemistry Drug Design Metabolic Stability Lipophilicity

Application Scenarios for Meta-CF3 Cinnamylamine


CNS Drug Discovery SAR: Isomer Differentiation

This compound is optimal for CNS SAR campaigns where the positional effect of a trifluoromethyl group on anticonvulsant activity is under investigation. Direct comparative data from MES models show that the meta-CF₃ isomer retains activity equivalent to the para-CF₃ isomer while avoiding the steric hindrance penalty of the ortho-CF₃ isomer [1]. Procurement of this specific isomer ensures that SAR interpretations regarding electronic vs. steric contributions are accurate and reproducible.

Antimycobacterial & Antimalarial Lead Optimization

As part of a cinnamanilide-based library, the 3-CF₃ cinnamylamine scaffold is a validated starting point for dual antimycobacterial and antimalarial programs. Compounds derived from this scaffold have demonstrated MIC values as low as 1.17 µM against M. smegmatis and IC₅₀ values as low as 0.32 µM against P. falciparum, with known cytotoxicity and microsomal stability profiles [2]. Use of the meta-CF₃ core enables exploration of a defined SAR space with established potency benchmarks.

Metabolic Stability via Bioisosteric Replacement

For lead compounds containing a cinnamylamine moiety that suffer from rapid oxidative metabolism, substitution with a meta-CF₃ group offers a predictable strategy to improve metabolic stability and membrane permeability without introducing the steric constraints of an ortho-CF₃ group [3]. This class-level inference supports the use of the compound as a building block to achieve favorable DMPK properties while maintaining target engagement.

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